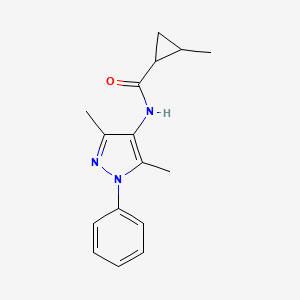
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DZP, is a compound that has attracted attention in scientific research due to its potential therapeutic properties. DZP belongs to the class of pyrazolylcyclopropanecarboxamides, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide acts as a positive allosteric modulator of GABA-A receptors, which are pentameric ion channels composed of different subunits. The binding of GABA to the receptor results in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide enhances the activity of GABA-A receptors by binding to a specific site on the receptor, which increases the affinity of the receptor for GABA and potentiates the chloride ion current.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide are mainly related to its role as a modulator of GABA-A receptors. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. However, the exact mechanisms underlying these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide can vary depending on the dose and route of administration, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and selectivity for specific subtypes of GABA-A receptors. Additionally, the role of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be further investigated. Finally, the effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide on other neurotransmitter systems such as glutamate and dopamine need to be explored to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride ion by the pyrazole nitrogen, followed by ring-opening of the cyclopropane ring with the elimination of the leaving group. The resulting product is then purified by column chromatography to obtain pure N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential therapeutic properties in various fields of research. One of the main areas of interest is its role as a modulator of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and anticonvulsant effects. Additionally, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-9-14(10)16(20)17-15-11(2)18-19(12(15)3)13-7-5-4-6-8-13/h4-8,10,14H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDILILTKKDDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)

![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)
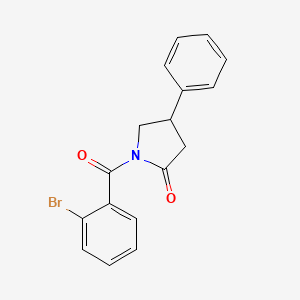

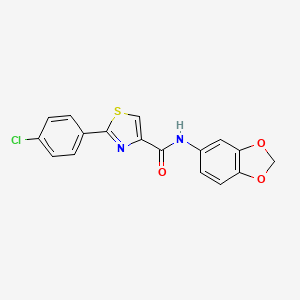

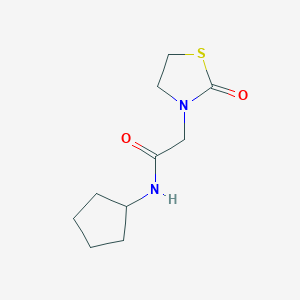
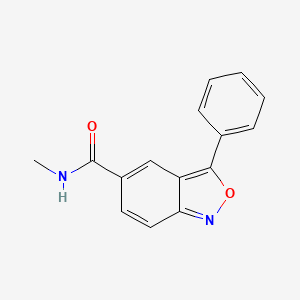
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)